3-chloro-N-(4-methoxybenzyl)benzamide
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Overview
Description
3-chloro-N-(4-methoxybenzyl)benzamide is an organic compound with the molecular formula C16H16ClNO3 and a molecular weight of 305.764 g/mol . This compound is characterized by the presence of a chloro group, a methoxybenzyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-methoxybenzyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzyl alcohol and 4-methoxybenzylamine.
Amidation: The 3-chloro-4-methoxybenzyl chloride is then reacted with 4-methoxybenzylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-methoxybenzyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
3-chloro-N-(4-methoxybenzyl)benzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-methoxybenzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxybenzonitrile
- 4-chloro-N-(4-methoxybenzyl)benzamide
- 3-chloro-4-methoxybenzyl chloride
Uniqueness
3-chloro-N-(4-methoxybenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and methoxybenzyl groups make it a versatile intermediate in organic synthesis, while its benzamide moiety contributes to its potential biological activities.
Properties
IUPAC Name |
3-chloro-N-[(4-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-7-5-11(6-8-14)10-17-15(18)12-3-2-4-13(16)9-12/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYVZBQPHIICRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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